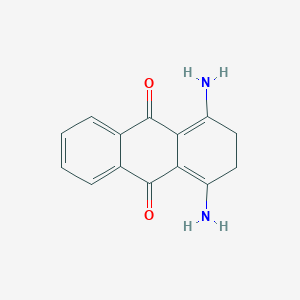

1,4-Diamino-2,3-dihidroantraquinona

Descripción general

Descripción

1,4-Diamino-2,3-dihydroanthraquinone is an anthraquinone dye known for its use in colored smoke formulations, particularly in combination with Disperse Red 9 to produce a violet color . It is also utilized in dyes and marine flares . The compound has the chemical formula C14H12N2O2 and a molar mass of 240

Aplicaciones Científicas De Investigación

Chemical Properties and Production

1,4-Diamino-2,3-dihydroanthraquinone is an anthraquinone derivative characterized by its chemical formula . It is primarily produced through the reduction of 1,4-diaminoanthraquinone or via other synthetic pathways involving anthraquinone derivatives. The production process often involves dehydrogenation using metallic or oxidic catalysts under controlled conditions to yield high purity and yield .

Military Applications

Smoke Generation:

One of the most notable applications of DDA is in military smoke generation. It is used in M18 violet smoke grenades, which serve as obscurants during military operations. The compound contributes to the distinctive violet color of the smoke and plays a role in visual signaling and battlefield concealment. Studies have shown that DDA-based smokes can cause respiratory issues upon exposure, highlighting the need for safety measures during military operations involving such materials .

Toxicological Studies:

Research has been conducted to assess the toxicity of DDA when used in military applications. For instance, exposure to smoke containing DDA has been linked to pulmonary congestion and inflammation in laboratory animals, indicating potential health risks for personnel exposed to such environments .

Industrial Applications

Dye Production:

DDA is utilized in the production of dyes due to its vibrant color properties. It can be applied in various industries including textiles and plastics. The dyeing process often requires careful handling due to the compound's stability issues and potential environmental impacts .

Environmental Monitoring:

DDA has been studied for its potential use in environmental monitoring systems. Its properties allow it to be used as a tracer dye in water bodies for assessing pollution dispersion and evaluating water quality criteria .

Case Study 1: Military Smoke Toxicity

A study conducted on the effects of DDA-containing smoke revealed significant lung damage in exposed subjects. The research documented histological changes such as alveolitis and chronic pneumonia after prolonged exposure, emphasizing the need for protective measures for military personnel .

Case Study 2: Environmental Impact Assessment

In a project aimed at determining water quality criteria for colored smokes, researchers evaluated the bioconcentration factor (BCF) of DDA. The study provided insights into how DDA behaves in aquatic environments and its potential ecological impacts when used extensively in military operations .

Mecanismo De Acción

Target of Action

1,4-Diamino-2,3-dihydroanthraquinone (also known as Solvent Violet 47) is primarily used as a dye . Its primary targets are the molecules that it binds to produce a violet color. It is used with Disperse Red 9 in colored smoke .

Mode of Action

The compound interacts with its targets by binding to them and imparting a violet color

Biochemical Pathways

The compound is synthesized from 1,4-Diaminoanthraquinone by reaction with sodium dithionite

Pharmacokinetics

The compound is a dark purple needle crystal . It is insoluble in water but soluble in benzene, pyridine, nitrobenzene, and aniline . This solubility profile may affect its bioavailability.

Result of Action

The primary result of the action of 1,4-Diamino-2,3-dihydroanthraquinone is the production of a violet color when used in colored smoke or dyes . It is also used in marine flares

Action Environment

The compound is highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning . This suggests that environmental factors such as exposure to air and heat can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

It is known that it is a dark purple needle crystal . It is insoluble in water, but soluble in benzene, pyridine, nitrobenzene, and aniline .

Cellular Effects

It is known that it is used in the manufacture of the drug dermatan sulfate and can be used as a chromatographic method for the detection of skin tumor cells .

Molecular Mechanism

It is known to be highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 1,4-Diamino-2,3-dihydroanthraquinone in animal models. It has been found to produce moderate eye irritation in rabbits at a dose of 0.5 grams (g) for 24 hr .

Actividad Biológica

1,4-Diamino-2,3-dihydroanthraquinone (DDA) is a synthetic compound primarily known for its use in dye formulations, particularly in military smoke screens. Its biological activity has garnered attention due to its potential toxicity and mutagenicity. This article delves into the biological activity of DDA, focusing on its toxicological effects, mutagenicity studies, and relevant case studies.

DDA is an anthraquinone derivative that can be produced from 1,4-dihydroxyanthraquinone through a series of chemical reactions involving dehydrogenation processes. It has been utilized in various applications, including as a dye component in military smokes . The compound's structure contributes to its reactivity and interaction with biological systems.

Acute Toxicity Studies

Research indicates that DDA exhibits significant acute toxicity in animal models. In studies involving exposure to military smoke containing DDA, various species such as guinea pigs, rats, and monkeys were subjected to different concentrations of the compound. Key findings include:

- High Concentration Exposure : All animals exposed to high concentrations of DDA died during or shortly after exposure. Notably, histopathological analysis revealed severe pulmonary damage characterized by mucosal necrosis and edema .

- Medium Concentration Exposure : In this group, mortality was observed but at a lower rate. Surviving animals showed retarded growth rates; however, those exposed to medium and low concentrations eventually recovered normal weight gain patterns .

- Histopathological Findings : Animals exhibited signs of respiratory distress, with necrosis and inflammation in lung tissues being prominent. The presence of green dye particles was noted in the lungs, indicating retention and potential long-term effects .

Long-term Effects

Long-term studies have shown that repeated exposure to DDA can lead to chronic respiratory issues and potential carcinogenic effects. In one study involving Sencar mice, DDA was assessed for its carcinogenic potential when administered as both an initiator and promoter. Results indicated no significant tumor response, suggesting limited carcinogenicity under the tested conditions .

Mutagenicity Studies

The mutagenic potential of DDA has been investigated through various assays:

- Ames Test : DDA showed positive results in the Ames assay, indicating its potential to induce mutations in bacterial DNA. This suggests that DDA may pose genetic risks upon exposure .

- Marginal Evidence : Other studies reported "marginally adequate" evidence of mutagenicity, emphasizing the need for further research to clarify its genetic impact on higher organisms .

Military Applications

DDA's primary application has been in military smoke formulations. A notable case involved the evaluation of colored smoke grenades containing DDA. The study highlighted acute toxicity and environmental persistence concerns associated with such formulations. The results underscored the importance of understanding the ecological impact of DDA when used in military operations .

Environmental Impact

Research into the bioconcentration factor (BCF) of DDA has revealed its potential for bioaccumulation in aquatic environments. Studies assessing water quality criteria for colored smokes indicated that DDA could pose risks to aquatic life due to its persistent nature and toxicity .

Summary Table of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | High mortality at high concentrations; pulmonary necrosis observed |

| Long-term Effects | Chronic respiratory issues; no significant tumors in Sencar mice |

| Mutagenicity | Positive Ames test results; marginal evidence of mutagenicity |

| Environmental Impact | Potential bioaccumulation; risks to aquatic ecosystems |

Propiedades

IUPAC Name |

1,4-diimino-2,3-dihydroanthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVDYITXJBCPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883261 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-63-0 | |

| Record name | C.I. Solvent Violet 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dihydroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46FO9XL97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.